Bpoc-ala-OH

Description

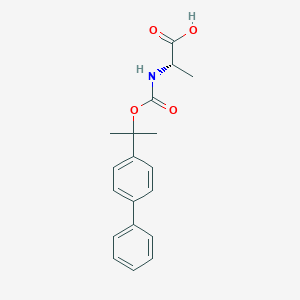

Structure

2D Structure

3D Structure

Properties

IUPAC Name |

(2S)-2-[2-(4-phenylphenyl)propan-2-yloxycarbonylamino]propanoic acid | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C19H21NO4/c1-13(17(21)22)20-18(23)24-19(2,3)16-11-9-15(10-12-16)14-7-5-4-6-8-14/h4-13H,1-3H3,(H,20,23)(H,21,22)/t13-/m0/s1 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

IZBDJSRNVBUKTE-ZDUSSCGKSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC(C(=O)O)NC(=O)OC(C)(C)C1=CC=C(C=C1)C2=CC=CC=C2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Isomeric SMILES |

C[C@@H](C(=O)O)NC(=O)OC(C)(C)C1=CC=C(C=C1)C2=CC=CC=C2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C19H21NO4 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID00427197 | |

| Record name | N-({[2-([1,1'-Biphenyl]-4-yl)propan-2-yl]oxy}carbonyl)-L-alanine | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID00427197 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

327.4 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

23631-89-2 | |

| Record name | N-({[2-([1,1'-Biphenyl]-4-yl)propan-2-yl]oxy}carbonyl)-L-alanine | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID00427197 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Synthetic Methodologies for Nα 2 Biphenyl 4 Yl Propan 2 Yloxycarbonyl L Alanine Bpoc L Ala Oh and Its Activated Forms

General Principles for the Preparation of Nα-Bpoc-Amino Acids

The preparation of Nα-Bpoc-amino acids follows a general strategy that involves two key stages: the synthesis of the Bpoc moiety precursor and the subsequent coupling of this moiety to the amino acid.

Precursor Synthesis of the Bpoc Moiety

The Bpoc protecting group is derived from 2-(biphenyl-4-yl)-2-propanol. The synthesis of this precursor is a foundational step. One common route involves a Grignard reaction between a 4-biphenylmagnesium halide and acetone.

A key intermediate for introducing the Bpoc group is 2-(biphenyl-4-yl)prop-2-yl phenyl carbonate or its azide (B81097) derivative, Bpoc-N3. thieme-connect.de However, these reagents can be thermally unstable. thieme-connect.de The stability of the phenyl carbonate precursor can be improved by introducing para substituents on the phenyl moiety. thieme-connect.de

Introduction of the Bpoc Moiety onto the α-Amino Function

Once the Bpoc precursor is synthesized, it is introduced onto the α-amino group of the amino acid. A common method for this is the use of 2-(biphenyl-4-yl)prop-2-yl chloroformate, which reacts with the amino acid under basic conditions. The high acid lability of the Bpoc group necessitates careful control of pH during the reaction and workup to prevent premature cleavage. wiley-vch.de Due to their instability as free acids, Bpoc-amino acids are often stored as stable dicyclohexylamine (B1670486) (DCHA) or cyclohexylamine (B46788) (CHA) salts. wiley-vch.debachem.com

Specific Synthetic Routes to Nα-Bpoc-L-Alanine

The synthesis of Nα-Bpoc-L-Alanine can be achieved through several specific routes, with a primary focus on direct synthesis from L-alanine and maintaining the stereochemical integrity of the chiral center.

Direct Synthesis from L-Alanine Precursors

The direct synthesis of Nα-Bpoc-L-Ala-OH involves the reaction of L-alanine with a suitable Bpoc-donating reagent. One established method utilizes 2-(biphenyl-4-yl)prop-2-yl chloroformate in the presence of a base to neutralize the generated hydrochloric acid. nih.gov The reaction is typically carried out in a mixed solvent system, such as aqueous dioxane or acetone, to facilitate the dissolution of both the amino acid and the chloroformate. thieme-connect.de

Another approach involves the use of Bpoc-azide (Bpoc-N3). thieme-connect.de While effective, the thermal instability of Bpoc-N3 requires careful handling and reaction temperature control. thieme-connect.de The choice of solvent and base is critical to optimize the yield and purity of the final product.

| Reagent | Description |

| 2-(biphenyl-4-yl)prop-2-yl chloroformate | A common Bpoc-donating reagent. |

| Bpoc-azide (Bpoc-N3) | An alternative, but thermally sensitive, reagent for introducing the Bpoc group. thieme-connect.de |

| L-Alanine | The starting amino acid precursor. |

| Base (e.g., NaOH, Triethylamine) | Used to neutralize acid byproducts and facilitate the reaction. thieme-connect.de |

Control of Stereochemical Integrity During Bpoc-Alanine Synthesis (e.g., Racemization Avoidance)

A paramount concern in the synthesis of any protected amino acid is the preservation of its stereochemical integrity. Racemization, the formation of the D-isomer from the L-isomer, can occur under certain reaction conditions, particularly during the activation of the carboxyl group for peptide coupling. nih.gov

During the introduction of the Bpoc group itself, the risk of racemization at the α-carbon of alanine (B10760859) is generally low if the reaction conditions are carefully controlled. The use of strong bases or high temperatures can increase the likelihood of racemization. Therefore, the reaction is typically conducted at controlled, often reduced, temperatures, and the amount and type of base are carefully chosen. nih.gov

To confirm the absence of racemization, the synthesized Bpoc-L-Ala-OH can be analyzed using chiral chromatography techniques. osti.gov Furthermore, converting the product to a known dipeptide and analyzing for the presence of diastereomers is a highly sensitive method to detect even minute levels of racemization. osti.gov The development of such sensitive analytical methods has been crucial in establishing synthetic protocols that minimize or eliminate racemization. osti.gov

Strategies to avoid racemization include:

Mild Reaction Conditions: Employing low temperatures and carefully selected bases.

Avoidance of Over-activation: In subsequent peptide coupling reactions, avoiding prolonged exposure to coupling reagents that can promote the formation of racemization-prone intermediates like oxazolones. spbu.ru

Use of Racemization Suppressing Additives: In some peptide coupling protocols, additives can be used to minimize racemization, although this is more relevant to the use of Bpoc-L-Ala-OH rather than its synthesis.

Derivatization Strategies for Enhanced Reagent Stability and Reactivity

While Bpoc-L-Ala-OH itself is a valuable reagent, its utility can be further enhanced through derivatization. These strategies primarily focus on improving its stability for storage and handling, and on pre-activating it for efficient use in peptide synthesis.

As mentioned, Bpoc-amino acids are often converted to their cyclohexylamine or dicyclohexylamine salts to improve their shelf-life, as the free acids can be unstable upon storage. wiley-vch.debachem.com

For enhanced reactivity in peptide synthesis, Bpoc-L-Ala-OH can be converted into various activated esters. A notable example is the preparation of Nα-Bpoc-amino acid pentafluorophenyl (Pfp) esters. researchgate.netnih.gov These Pfp esters are stable, crystalline compounds that can be readily used in solid-phase peptide synthesis. researchgate.netnih.gov The use of such pre-activated esters can lead to cleaner coupling reactions with fewer by-products compared to in situ activation methods. google.com Another class of activated derivatives are the 3,4-dihydro-4-oxo-1,2,3-benzotriazin-3-yl (ODhbt) esters, which also offer enhanced stability and reactivity. google.com

The use of these activated forms of Bpoc-L-Ala-OH facilitates its application in various peptide synthesis strategies, including those that are incompatible with the harsher conditions required by other protecting groups like Boc or the basic conditions required for Fmoc removal. google.com

| Derivative | Purpose |

| Cyclohexylamine/Dicyclohexylamine Salts | Enhance storage stability. wiley-vch.debachem.com |

| Pentafluorophenyl (Pfp) Esters | Provide stable, yet reactive, acylating agents for peptide coupling. researchgate.netnih.gov |

| 3,4-dihydro-4-oxo-1,2,3-benzotriazin-3-yl (ODhbt) Esters | Offer another stable and reactive option for peptide synthesis. google.com |

Formation and Storage of Nα-Bpoc-L-Alanine Salts (e.g., Dicyclohexylamine, Cyclohexylamine Salts)

To enhance shelf-life and facilitate handling, Nα-Bpoc-L-Alanine is commonly converted into a crystalline, stable salt. wiley-vch.debachem.com The most frequently used salts are dicyclohexylamine (DCHA) and cyclohexylamine (CHA) salts. google.comwiley-vch.de This strategy is particularly crucial for amino acid derivatives with highly acid-labile N-protecting groups like Bpoc, as it prevents premature cleavage of the group during storage. ug.edu.plbachem.com

The formation of these salts is a straightforward acid-base reaction. The oily, free acid of Bpoc-L-Ala-OH is dissolved in a suitable organic solvent, and the corresponding amine (dicyclohexylamine or cyclohexylamine) is added, leading to the precipitation of the stable, crystalline salt. thieme-connect.de While most Bpoc-amino acids are oils, some derivatives, such as Bpoc-Asn(Trt)-OH and Bpoc-Gln(Trt)-OH, have been isolated as crystalline free acids, making salt formation unnecessary in those specific cases. google.com For Bpoc-L-Ala-OH, however, storage as a DCHA or CHA salt is the standard and recommended practice. researchgate.net Before use in a peptide coupling reaction, the free acid must be regenerated from the salt, a process that requires careful manipulation to avoid decomposition. google.combachem.com

| Salt Type | Purpose | Key Characteristics |

| Dicyclohexylamine (DCHA) Salt | Stabilization, Storage, Handling | Crystalline solid, enhanced shelf-stability, prevents autocatalytic decomposition of the Bpoc group. ug.edu.plwiley-vch.debachem.com |

| Cyclohexylamine (CHA) Salt | Stabilization, Storage, Handling | Crystalline solid, alternative to DCHA salt with similar stabilizing properties. google.comwiley-vch.de |

Synthesis of Highly Reactive Nα-Bpoc-L-Alanine Activated Esters (e.g., Pentafluorophenyl, 3,4-Dihydro-4-oxo-1,2,3-benzotriazin-3-yl Esters)

To circumvent the need to liberate the free acid from its salt immediately before each coupling step, Bpoc-L-Ala-OH can be converted into highly reactive and shelf-stable activated esters. google.comwiley-vch.de These esters are reactive enough for efficient peptide bond formation, particularly in solid-phase peptide synthesis (SPPS), but stable enough for storage. google.com The most notable examples are the pentafluorophenyl (Pfp) and the 3,4-dihydro-4-oxo-1,2,3-benzotriazin-3-yl (ODhbt) esters. google.com

The general synthesis for these activated esters involves the reaction of the N-protected amino acid with a condensing agent in the presence of the corresponding phenol (B47542) or hydroxylamine (B1172632) derivative. google.com

Pentafluorophenyl (Pfp) Esters: The synthesis is typically achieved by reacting Bpoc-L-Ala-OH with pentafluorophenol (B44920) in a suitable solvent like tetrahydrofuran (B95107) (THF) or ethyl acetate. google.com A condensing agent, most commonly dicyclohexylcarbodiimide (B1669883) (DCC), is used to facilitate the esterification. The reaction is often carried out at 0°C. google.com The resulting Bpoc-L-Ala-OPfp ester is a stable, crystalline solid that can be stored and used directly in peptide coupling reactions. google.comwiley-vch.de

3,4-Dihydro-4-oxo-1,2,3-benzotriazin-3-yl (ODhbt) Esters: The synthesis of Bpoc-L-Ala-ODhbt follows a similar pathway. google.com It involves the reaction of Bpoc-L-Ala-OH with 3,4-dihydro-3-hydroxy-4-oxo-1,2,3-benzotriazine (HO-Dhbt) and a condensing agent like DCC. google.combachem.com These esters are also highly reactive coupling reagents. google.combachem.com

| Activated Ester | Synthesis Reagents | Typical Reaction Conditions |

| Pentafluorophenyl (Pfp) Ester | Bpoc-L-Ala-OH, Pentafluorophenol, Dicyclohexylcarbodiimide (DCC) | Solvent: THF or Ethyl Acetate; Temperature: 0°C. google.com |

| 3,4-Dihydro-4-oxo-1,2,3-benzotriazin-3-yl (ODhbt) Ester | Bpoc-L-Ala-OH, 3,4-Dihydro-3-hydroxy-4-oxo-1,2,3-benzotriazine (HO-Dhbt), Dicyclohexylcarbodiimide (DCC) | Solvent: THF or Ethyl Acetate. google.com |

Impact of Esterification on Coupling Kinetics and Peptide Purity

The conversion of Bpoc-L-Ala-OH into activated esters has a profound impact on both the efficiency of the peptide coupling reaction and the purity of the final peptide product. google.com The choice of activated ester is critical, as less reactive esters, such as p-nitrophenyl or hydroxysuccinimide esters, are often too sluggish for practical application in demanding contexts like solid-phase synthesis. google.com

The Pfp and ODhbt esters of Bpoc-L-Ala-OH are favored because they provide a balance of high reactivity and stability, leading to several advantages:

Enhanced Coupling Kinetics: Pfp and ODhbt esters are highly reactive, enabling rapid and efficient peptide bond formation. google.combachem.com This is crucial in SPPS to ensure complete coupling at each step, thereby minimizing the formation of deletion sequences (peptides missing one or more amino acids). ucl.ac.uk Studies have identified Pfp esters as having a particularly high coupling rate to racemization rate ratio (k_coup / k_rac), which is a critical measure of an activated ester's effectiveness. google.com

Improved Peptide Purity: By facilitating rapid and clean coupling reactions, the use of these highly reactive esters reduces the occurrence of side reactions. google.com This leads to a purer crude peptide product that is easier to purify. google.com In contrast, slow coupling reactions can increase the risk of side-chain reactions or racemization at the activated C-terminal amino acid. rsc.org The use of stable, pre-formed Bpoc-amino acid Pfp or ODhbt esters greatly simplifies peptide synthesis compared to the tedious manipulations required to activate the storage-stable salts before coupling. google.com

The use of these specific activated esters represents a significant methodological improvement, facilitating the synthesis of complex peptides with higher purity and in better yields. google.com

Mechanistic Investigations of Bpoc Alanine Deprotection: Kinetics and Selectivity Considerations

Factors Influencing Deprotection Efficiency and Selectivity

Mitigation of Side Reactions through Cation Scavengingemerginginvestigators.org

The deprotection of acid-labile groups like Bpoc often proceeds via the formation of carbocation intermediates researchgate.netresearchgate.net. These highly reactive carbocations can participate in undesired side reactions, such as alkylation of electron-rich amino acid residues (e.g., tryptophan, tyrosine) or polymerization, leading to reduced yields and impure products researchgate.netosti.gov. To circumvent these issues, cation scavengers are frequently added to the deprotection cocktail.

Cation scavengers are compounds that readily react with carbocations, effectively trapping them and preventing them from initiating unwanted reactions. Common scavengers include anisole (B1667542), thioanisole (B89551), and triethylsilane (TES) researchgate.netorganic-chemistry.orgunits.it. For instance, when Bpoc is cleaved under acidic conditions (e.g., using trifluoroacetic acid, TFA), the resulting tert-butyl cation or related species can be scavenged by these additives researchgate.netorganic-chemistry.org. This process stabilizes the intermediates and guides the reaction towards the desired deprotection pathway.

The choice of scavenger can influence the efficiency of side reaction mitigation. For example, while anisole is a common scavenger, more reactive scavengers like thioanisole or ethanedithiol might be employed for more challenging deprotections or to minimize specific side reactions researchgate.netresearchgate.net. The presence of water can also act as a scavenger in some contexts, but its effectiveness varies depending on the specific protecting group and the reaction conditions researchgate.netresearchgate.net. Research indicates that the efficacy of scavengers is crucial for maintaining the integrity of sensitive amino acid residues, such as tryptophan, which can be prone to alkylation by carbocations researchgate.netchemistrydocs.com.

Comparative Kinetic Analysis of Bpoc Deprotection with Other Acid-Labile Groupsd-nb.info

The rate at which a protecting group is removed (kinetics) is a critical factor in designing orthogonal protection strategies and optimizing synthetic protocols. Bpoc is known for its high acid sensitivity, generally being removed under milder acidic conditions compared to some other common acid-labile groups ug.edu.pl.

For example, the Bpoc group can be cleaved with very low concentrations of trifluoroacetic acid (TFA), often as low as 0.2-0.5% in dichloromethane (B109758) (DCM), especially when used with poly(ethylene glycol)-based resins ug.edu.pl. In contrast, other acid-labile groups may require higher TFA concentrations or longer reaction times. While specific comparative kinetic data for Bpoc-alanine deprotection versus a broad range of other groups under identical conditions are not universally tabulated, general trends can be inferred from the literature.

Groups like tert-butyloxycarbonyl (Boc) are typically removed with 20-50% TFA in DCM for 20-30 minutes uwec.edu. Tert-butyl (tBu) ethers and esters, commonly used for side-chain protection, are also acid-labile but generally require stronger conditions or longer exposure than Bpoc uwec.eduacs.orgcsic.es. For instance, de-tert-butylation often necessitates higher TFA concentrations (e.g., 50-90% TFA) or specific conditions like microwave irradiation researchgate.netcsic.es. Trityl (Trt) and dimethoxytrityl (Dmt) groups are also acid-labile, with Dmt being removable by weak acids, whereas Trt might require conditions similar to or slightly stronger than Boc researchgate.netlsu.edu.

The relative acid lability of common protecting groups can be broadly categorized:

Highly Acid-Sensitive: Bpoc ug.edu.pl

Moderately Acid-Sensitive: Boc uwec.edu, Dmt lsu.edu

Acid-Sensitive: Trt lsu.edu, tBu ethers/esters uwec.eduacs.org

More Acid-Resistant: Benzyl (B1604629) (Bzl) ethers/esters, Z (benzyloxycarbonyl), Pmc, Pbf ug.edu.pluwec.edu

This hierarchy of lability allows for selective deprotection. For instance, a Bpoc group could be removed in the presence of Boc or tBu protecting groups by using very dilute acid. Conversely, if a more robust acid-labile group like benzyl is present, harsher conditions would be needed for its removal, potentially affecting other parts of the molecule. The specific kinetics are influenced by factors such as the concentration of acid, solvent, temperature, and the presence of scavengers researchgate.netorganic-chemistry.orgresearchgate.net.

Advanced Applications of Bpoc Alanine Derivatives in Solid Phase Peptide Synthesis and Bioconjugation

Integration into Solid-Phase Peptide Synthesis (SPPS) Protocols

The utility of Bpoc-alanine in SPPS is defined by its compatibility with specific resin systems and the fine-tuning of its deprotection cycle to preserve the integrity of the growing peptide and the solid support linkage.

The Bpoc group's high acid lability is a key advantage, permitting its removal under conditions mild enough to leave more stable, acid-sensitive linkers intact. This compatibility is crucial for strategies that require the final peptide to be cleaved from the resin under specific acidic conditions that are harsher than those used for Bpoc removal.

Hmp-Wang Resin: The Bpoc-based approach has been successfully used in the synthesis of phosphopeptides on Hmp-Wang resin. psu.edu This compatibility allows for the incorporation of fully protected, acid-sensitive residues, with final cleavage from the resin using a standard trifluoroacetic acid (TFA) mixture. psu.edu

Phenyl and Allyl Ester Resins: The repetitive cleavage of the Bpoc group is compatible with phenyl or allyl ester linkages to the solid-phase resin. google.com This strategy enables the use of linkers that are not stable to the basic reagents, such as piperidine (B6355638), which are used for removing Nα-Fmoc groups. google.com The use of allyl-based protection for side chains or carboxyl termini is an established orthogonal strategy, with cleavage typically achieved via palladium catalysis, which does not affect the Bpoc group. nih.gov

Optimizing the deprotection of the Nα-Bpoc group is critical to prevent premature cleavage of side-chain protecting groups or the resin linker. units.it The conditions must be strong enough for complete and rapid Bpoc removal but mild enough to ensure the stability of other components. Research has identified dilute acid solutions as ideal for this purpose.

Studies have shown that 0.5% TFA in dichloromethane (B109758) (CH₂Cl₂) is sufficient for complete Bpoc deprotection within minutes. nih.gov For syntheses requiring even greater stability of acid-labile components, such as in phosphopeptide synthesis, 20% formic acid in CH₂Cl₂ has been employed successfully. psu.edu Formic acid, having a higher pKa than TFA, provides a gentler deprotection environment, which is preferable for the stability of the resin linkage and sensitive side-chain protecting groups over many cycles. psu.edu

| Reagent | Concentration & Solvent | Time | Application Context | Source |

|---|---|---|---|---|

| Trifluoroacetic Acid (TFA) | 0.5% in CH₂Cl₂ | 15 min | Standard Bpoc-SPPS, selective removal over Trt group. | nih.gov |

| Trifluoroacetic Acid (TFA) | 1% in CH₂Cl₂ | 20 min | Synthesis of phosphopeptides. | psu.edu |

| Formic Acid | 20% in CH₂Cl₂ | 20 min | Synthesis of phosphopeptides on Hmp-Wang resin to maximize stability of linkage and side-chains. | psu.edu |

Compatibility with Acid-Labile Resins and Linkers (e.g., Hmp-Wang, Phenyl Ester, Allyl Ester Resins)

Orthogonal Protection Strategies Utilizing Bpoc-Alanine Derivatives

Orthogonality in peptide synthesis refers to the ability to selectively remove one type of protecting group in the presence of others by using distinct chemical mechanisms. iris-biotech.de The Bpoc group's unique acid lability makes it a cornerstone of several advanced orthogonal strategies.

The Bpoc and Fmoc protecting groups are perfectly orthogonal. The Bpoc group is cleaved by mild acid, while the Fmoc group is cleaved by a base, typically a solution of piperidine in an organic solvent. thieme-connect.deiris-biotech.de This mutual exclusivity allows for their concurrent use in complex synthetic schemes. For instance, the Bpoc group can be used for Nα-protection of the main peptide chain, while an Fmoc group could protect a side-chain amino group (like that of Lysine) intended for later modification, or vice-versa. uwec.edu This strategy is fundamental for synthesizing branched or cyclic peptides where specific amino groups must be deprotected independently of the main chain synthesis.

While Bpoc, tert-Butyloxycarbonyl (Boc), and Trityl (Trt) are all acid-labile, they exhibit a significant gradient of sensitivity. The Bpoc group is several orders of magnitude more labile than the Boc group. researchgate.net This differential lability allows for the selective removal of Nα-Bpoc with very dilute acid, leaving Boc and Trt groups on amino acid side chains unaffected. ug.edu.plthieme-connect.de

For example, a standard 15-minute deprotection with 0.5% TFA in CH₂Cl₂ completely removes the Bpoc group, while less than 0.1% of a side-chain Trityl group on asparagine or glutamine is cleaved under the same conditions. nih.gov Similarly, while the tert-butyl (tBu) ether group on tyrosine is generally compatible, some studies show it can be partially removed (up to 4%) during Bpoc acidolysis with 0.5% TFA, necessitating careful optimization for very long peptides. nih.gov This demonstrates a high degree of selectivity, making the Bpoc/tBu protection strategy viable and effective. nih.gov

| Nα-Protecting Group | Deprotection Condition | Side-Chain Group | % Cleavage of Side-Chain Group | Source |

|---|---|---|---|---|

| Bpoc | 0.5% TFA in CH₂Cl₂ (15 min) | Trityl (Trt) | < 0.1% | nih.gov |

| Bpoc | 0.5% TFA | tert-Butyl (tBu) ether | ~4% | nih.gov |

| Bpoc | Mild Acid (e.g., 1-5% TFA in DCM) | tert-Butyloxycarbonyl (Boc) | Stable | ug.edu.pl |

The mild deprotection conditions required for Bpoc-alanine make it compatible with a wide array of "permanent" or "semi-permanent" side-chain protecting groups used in SPPS. researchgate.net This allows for the construction of complex peptides where different functionalities must be unmasked at different stages.

tert-Butyl (tBu) type: As established, the Bpoc/tBu strategy is a well-regarded combination. thieme-connect.de Side-chain protecting groups based on tert-butanol, such as tBu ethers (for Ser, Thr, Tyr) and tBu esters (for Asp, Glu), are stable to the dilute acid used for Bpoc removal but are readily cleaved at the end of the synthesis with stronger TFA cocktails. google.comuwec.edu

Trityl (Trt): The Trt group, used for protecting the side chains of Asn, Gln, and Cys, is also compatible with Nα-Bpoc protection due to its lower sensitivity to dilute acid. ug.edu.plnih.gov

Benzyl (B1604629) (Bzl): Benzyl-type protecting groups, which are typically removed by strong acids like anhydrous HF or by hydrogenolysis, are completely stable to the mild acidolysis of the Bpoc group. google.comuwec.edu This allows for a Bpoc/Bzl strategy, analogous to the more common Boc/Bzl strategy but with a much milder repetitive deprotection step. uwec.edu

Allyl (All): Allyl-based groups, used to protect carboxyl or hydroxyl functions, are orthogonal to both acid-labile (Bpoc, Boc) and base-labile (Fmoc) groups. nih.govresearchgate.net They are removed under specific palladium-catalyzed conditions, adding another layer of orthogonality to synthetic strategies that incorporate Bpoc-alanine. nih.gov

Selective Cleavage from Other Acid-Labile Protecting Groups (e.g., tert-Butyloxycarbonyl, Trityl)

Specialized Synthetic Applications of Bpoc-Alanine and Related Bpoc-Amino Acids

The 2-(biphenyl-4-yl)propan-2-yloxycarbonyl (Bpoc) protecting group, a highly acid-sensitive carbamate (B1207046), has found significant utility in specialized areas of solid-phase peptide synthesis (SPPS). Its lability under exceptionally mild acidic conditions allows for the synthesis of complex peptides that are otherwise challenging to produce using standard Fmoc or Boc methodologies. Bpoc-protected amino acids, including Bpoc-Ala-OH, are particularly valuable for constructing peptides containing phosphate (B84403) groups or for creating peptide-oligonucleotide conjugates where the integrity of acid-sensitive components is paramount. ug.edu.pl

Application in Peptide-Oligonucleotide Conjugate Synthesis

Peptide-oligonucleotide conjugates (POCs) are chimeric molecules that combine the biological targeting and transport capabilities of peptides with the gene-regulating functions of oligonucleotides. Their synthesis is complex due to the chemical incompatibility between the standard protection strategies for peptides and oligonucleotides. csic.esmdpi.com Specifically, the strong acidic conditions used for final deprotection in Boc-based peptide synthesis or the repetitive basic treatments in Fmoc chemistry can degrade the acid-sensitive oligonucleotide, often causing depurination. acs.orgcsic.es

The Bpoc protecting group is instrumental in overcoming this hurdle. A uniform protection strategy can be employed where the Bpoc group protects the α-amino function of the amino acids and the dimethoxytrityl (DMT) group protects the 5'-hydroxyl of the nucleoside. acs.org Both Bpoc and DMT are highly acid-labile and can be removed simultaneously under the same mild acidic conditions, such as 3% trichloroacetic acid (TCA) in dichloromethane for two minutes. acs.orgresearchgate.net This unified deprotection scheme allows for the total stepwise solid-phase synthesis of POCs with high efficiency and purity, as it avoids the use of harsh reagents that could damage the oligonucleotide segment. acs.org

In this method, the peptide chain is elongated in a stepwise manner on the solid-supported oligonucleotide. acs.orgresearchgate.net The use of Bpoc-protected amino acids, including this compound, ensures that the Nα-deprotection step is fully compatible with the oligonucleotide's integrity. ug.edu.placs.org

Table 2: Comparison of α-Amino Protecting Groups for Peptide-Oligonucleotide Conjugate (POC) Synthesis

| Protecting Group | Deprotection Conditions | Advantages in POC Synthesis | Disadvantages in POC Synthesis | Source |

|---|---|---|---|---|

| Bpoc | 3% TCA, 2 min | Conditions are mild and compatible with DMT group removal, preventing DNA depurination. | Most Bpoc-amino acids are unstable oils and often stored as salts. | ug.edu.placs.org |

| Ddz | 3% TCA, >16 min | More stable than Bpoc. | Requires prolonged acid contact, which can cause some depurination. | acs.org |

| Fmoc | 20% Piperidine in DMF | Commercially available and widely used. | Base-labile conditions are not fully orthogonal to the cyanoethyl protection of DNA phosphotriesters. | csic.es |

| Boc | Strong acid (e.g., neat TFA) | Robust and widely used in general peptide synthesis. | Acidic conditions are too harsh and cause significant depurination of the oligonucleotide. | csic.esmdpi.com |

Preparation of Peptides Bearing Acid-Sensitive Moieties (e.g., Thioxo Peptides)

The extreme acid lability of the Bpoc group makes it the protecting group of choice for the synthesis of peptides containing other acid-sensitive functionalities. ug.edu.plresearchgate.net Many complex peptides incorporate moieties that are unstable to the strong acids (like neat TFA) used in standard Boc-based SPPS or even to the milder, but still significant, acidity used for cleavage from many resins. The Bpoc group can be removed with as little as 0.2-0.5% TFA in DCM, preserving these delicate structures. ug.edu.pl

This is particularly relevant for the synthesis of peptides with functionalities such as:

Highly Acid-Labile Side-Chain Protection: For amino acids like asparagine and glutamine, trityl (Trt) groups are often used for side-chain protection to prevent side reactions. The Trt group is also highly acid-labile, and its stability is compatible with the mild deprotection conditions of the Bpoc group. nih.gov

Acid-Sensitive Linkages: The Bpoc strategy is compatible with highly acid-labile resin linkers, allowing the final peptide to be cleaved from the solid support under very gentle conditions. psu.edu

Thioxo Peptides: Thioxoamides (peptide bonds where the oxygen atom is replaced by sulfur) are an important peptide modification. The thioxoamide bond is sensitive to acidic conditions. Using a Bpoc-based strategy for the stepwise synthesis would be highly advantageous, as the mild Nα-deprotection conditions would minimize the risk of degrading the thioxoamide bond, a potential side reaction under the harsher conditions required for Boc removal. ug.edu.plresearchgate.net

The use of Bpoc-amino acid pentafluorophenyl (Pfp) esters offers a practical advantage in these syntheses. Most Bpoc-amino acids are non-crystalline oils with a limited shelf-life, but their Pfp active esters are often stable, crystalline solids, facilitating their use in automated solid-phase synthesis. researchgate.netgoogle.com

### 5. Analytical Methodologies for the Characterization and Purity Assessment of Bpoc-Protected Alanine (B10760859) and its Peptide Conjugates

The rigorous analysis of 2-(4-biphenylyl)-2-propyloxycarbonyl (Bpoc)-protected alanine (this compound) and its subsequent peptide conjugates is paramount to ensure the integrity and success of peptide synthesis. A suite of analytical techniques is employed to assess purity, confirm structure, and elucidate reaction mechanisms. These methodologies provide critical data from the initial protected amino acid to the final peptide product.

#### 5.1. Chromatographic Techniques for Purity Assessment and Isolation

Chromatography is a cornerstone for both the purification of this compound and the assessment of its purity, as well as for monitoring the progress of peptide synthesis.

##### 5.1.1. High-Performance Liquid Chromatography (HPLC) for Purity Assessment and Process Monitoring

High-Performance Liquid Chromatography (HPLC) is an indispensable tool for the quality control of this compound and for monitoring the efficiency of coupling and deprotection steps in solid-phase peptide synthesis (SPPS). The purity of the final peptide is also confirmed using this method. bachem.comucl.ac.uk Reversed-phase HPLC (RP-HPLC) is the most common modality used. ucl.ac.uk

Typical RP-HPLC systems for analyzing Bpoc-protected compounds and peptides utilize a C18 stationary phase. wiley-vch.de A gradient elution is often employed, starting with a higher polarity mobile phase (e.g., water with 0.1% trifluoroacetic acid (TFA)) and gradually increasing the concentration of a less polar organic solvent like acetonitrile. ucl.ac.ukwiley-vch.de The TFA serves to acidify the mobile phase, which helps in protonating the silanol (B1196071) groups on the stationary phase and the analytes, leading to sharper peaks and better resolution. UV detection is commonly performed at wavelengths around 220 nm, where the peptide bond absorbs, or at higher wavelengths (e.g., 254 nm or 280 nm) if aromatic residues are present. bachem.com

For process monitoring in SPPS, small aliquots of the resin can be cleaved, and the resulting crude peptide is analyzed by HPLC. This allows for the assessment of coupling efficiency and the detection of any side products or incomplete reactions. google.com The high sensitivity and resolving power of HPLC enable the detection of even minor impurities, ensuring that the synthesized peptides meet the required purity standards for their intended applications. wiley-vch.de The use of HPLC has shown that peptides synthesized with Fmoc-amino acids can sometimes be contaminated with Fmoc-β-Ala-OH impurities. wiley-vch.de

##### 5.1.2. Gas Chromatography (GC) for Analysis of Volatile Bpoc Derivatives

Gas Chromatography (GC) is a powerful technique for the analysis of volatile and thermally stable compounds. researchgate.net In the context of this compound chemistry, GC is primarily used to analyze volatile byproducts that may arise during the synthesis or deprotection of the Bpoc group. For a compound to be analyzed by GC, it must be volatile or made volatile through derivatization. researchgate.netajrsp.com The sample is vaporized and carried by an inert gas (mobile phase) through a column containing a stationary phase. ajrsp.com

While this compound itself is not sufficiently volatile for direct GC analysis, certain degradation products or byproducts of the Bpoc group could be. For instance, the Bpoc group is known to be highly acid-sensitive and can be cleaved under very mild acidic conditions. glpbio.com This cleavage can generate volatile byproducts. GC, often coupled with a mass spectrometer (GC-MS), can be used to identify and quantify these volatile impurities. scielo.org.mxthermofisher.com The choice of column and temperature programming is crucial for the effective separation of these compounds. researchgate.net

#### 5.2. Mass Spectrometry (MS) for Structural Confirmation and Impurity Identification

Mass Spectrometry (MS) is a critical analytical technique for the structural elucidation of this compound and its peptide conjugates. It provides precise molecular weight information, which is used to confirm the identity of the desired product and to identify any impurities. lcms.cz MS is often used in conjunction with liquid chromatography (LC-MS) for the analysis of complex mixtures. plos.orggoogle.com

For this compound, MS analysis would confirm the expected molecular weight, thereby verifying the successful attachment of the Bpoc protecting group to the alanine residue. In the analysis of peptide conjugates, MS can confirm the correct sequence of amino acids by fragmenting the peptide in the gas phase and analyzing the resulting fragment ions (tandem MS or MS/MS). core.ac.uk This technique is invaluable for verifying the integrity of the synthesized peptide. core.ac.uk MALDI-TOF (Matrix-Assisted Laser Desorption/Ionization Time-of-Flight) is another MS technique routinely used to confirm the composition of peptides. core.ac.ukuni-wuerzburg.de

MS is also instrumental in identifying impurities. These can include deletion sequences (where an amino acid was not successfully coupled), truncated sequences, or peptides with undesired modifications that may have occurred during synthesis or cleavage. The high sensitivity and mass accuracy of modern mass spectrometers allow for the detection and characterization of these impurities even at very low levels. lcms.cz

#### 5.3. Advanced Analytical Techniques for Reaction Mechanism Studies

Understanding the mechanisms of the reactions involved in peptide synthesis, particularly the deprotection of the Bpoc group, is crucial for optimizing reaction conditions and minimizing side reactions.

##### 5.3.1. Kinetic Studies of Bpoc Deprotection

The Bpoc group is known for its high acid lability, allowing for its removal under very mild acidic conditions, such as 0.5% TFA in dichloromethane. researchgate.net Kinetic studies are performed to determine the rate of this deprotection reaction. These studies often involve monitoring the disappearance of the Bpoc-protected species or the appearance of the deprotected product over time using techniques like HPLC or NMR spectroscopy. researchgate.net For instance, a study on the deblocking of N-alpha-Bpoc peptides in dichloromethane with 0.5% trifluoroacetic acid showed that a rapid equilibrium is established. researchgate.net

The rate of deprotection can be influenced by various factors, including the concentration of the acid, the solvent system, and the presence of scavengers. researchgate.net Scavengers are added to trap the reactive carbocations generated during the cleavage of the Bpoc group, preventing them from reacting with sensitive amino acid residues in the peptide chain. Kinetic studies can help in selecting the most efficient scavenger for a particular system. researchgate.net

##### 5.3.2. Isotopic Labeling and Analysis for Mechanistic Elucidation (e.g., 13C, 15N, 2H)

Isotopic labeling is a powerful technique used to trace the path of atoms through a chemical reaction, providing detailed insights into the reaction mechanism. creative-proteomics.com In the context of this compound chemistry, stable isotopes such as Carbon-13 (¹³C), Nitrogen-15 (¹⁵N), and Deuterium (²H) can be incorporated into the Bpoc group or the alanine molecule.

By following the fate of the isotopic labels using techniques like Mass Spectrometry (MS) and Nuclear Magnetic Resonance (NMR) spectroscopy, researchers can elucidate the intricate details of the deprotection mechanism. nih.gov For example, labeling the carbonyl carbon of the Bpoc group with ¹³C could help in tracking its fate during the deprotection reaction. Similarly, labeling the alanine backbone can provide information about potential side reactions or rearrangements. This technique is invaluable for gaining a fundamental understanding of the chemical transformations occurring during peptide synthesis. creative-proteomics.comnih.gov

| Compound Name | Abbreviation |

|---|---|

| 2-(4-biphenylyl)-2-propyloxycarbonyl-L-alanine | This compound |

| Trifluoroacetic acid | TFA |

| 9-fluorenylmethyloxycarbonyl | Fmoc |

| 9-fluorenylmethyloxycarbonyl-beta-alanine | Fmoc-β-Ala-OH |

| tert-Butyloxycarbonyl | Boc |

Analytical Methodologies for the Characterization and Purity Assessment of Bpoc Protected Alanine and Its Peptide Conjugates

Advanced Methodologies for Stereochemical Purity Assessment (e.g., Racemization Studies)

The stereochemical integrity of Bpoc-Ala-OH is paramount for its successful application in peptide synthesis, as the biological activity of the resulting peptide is highly dependent on its stereochemistry. Racemization, the conversion of a chiral molecule into its enantiomer, can occur at various stages, including during the synthesis of the protected amino acid, peptide coupling reactions, and cleavage from the solid support. google.comwiley-vch.de Therefore, the development and application of advanced analytical methodologies for the precise determination of enantiomeric purity and the study of racemization kinetics are of critical importance.

Activated Nα-acyl amino acids are known to undergo base-catalyzed ring closure to form azlactones (2,4-disubstituted oxazol-5(4H)-ones). wiley-vch.de Subsequent enolization of the azlactone in the presence of a base can lead to the loss of chirality at the α-carbon, resulting in a mixture of epimeric peptides. wiley-vch.de Given the high acid lability of the Bpoc group, which necessitates the use of very mild acidic conditions for its removal, the potential for base-catalyzed racemization during coupling steps in solid-phase peptide synthesis (SPPS) remains a significant concern. ug.edu.pl

Several advanced techniques have been employed to assess the stereochemical purity of amino acids and their derivatives, including high-performance liquid chromatography (HPLC) with chiral stationary phases, gas chromatography (GC), capillary electrophoresis (CE), nuclear magnetic resonance (NMR) spectroscopy, mass spectrometry (MS), and chiroptical methods like circular dichroism (CD) and Raman optical activity (ROA). mdpi.comnih.govmaynoothuniversity.ie

Chromatographic Methods

Chiral chromatography is a cornerstone for the separation and quantification of enantiomers. mdpi.com High-performance liquid chromatography (HPLC) using a chiral stationary phase (CSP) is a widely adopted method. maynoothuniversity.ie This technique separates enantiomers based on their differential interactions with the CSP. maynoothuniversity.ie For instance, the enantiomeric purity of amino acid derivatives can be assessed by converting them into diastereomers, which can then be separated on a standard amino acid analyzer. A sensitive test for racemization during SPPS involves the synthesis of a model peptide, such as H-Leu-Ala-Gly-Val-OH, followed by chromatographic analysis of the crude product to detect any diastereomers containing D-amino acids. osti.gov This method has a detection limit of less than 0.01% for D-amino acid-containing diastereomers. osti.gov

In one study, the attachment of Nα-Fmoc amino acids to solid supports was investigated for racemization. google.com The analysis of a phenylalanine derivative cleaved from a commercially prepared resin showed a 2% contamination with the D-isomer, whereas a derivative from a resin prepared using a racemization-free method was essentially free of the D-isomer contaminant. google.com

Spectroscopic and Spectrometric Methods

Nuclear Magnetic Resonance (NMR) Spectroscopy NMR spectroscopy is a powerful tool for determining enantiomeric purity, often through the use of chiral derivatizing agents (CDAs). beilstein-journals.org The reaction of the enantiomeric mixture with a chiral agent produces diastereomers, which exhibit distinct signals in the NMR spectrum. While 31P NMR is attractive due to large chemical dispersion, 1H NMR methods have also been developed. beilstein-journals.org The challenge in 1H NMR is often the complexity arising from H-H coupling and signal overlap. beilstein-journals.org

Mass Spectrometry (MS) Mass spectrometry-based methods offer rapid and sensitive analysis of enantiomeric excess (ee). ucdavis.edu One such method involves the formation of protonated complexes of amino acids with a chiral host, like β-cyclodextrin, in the gas phase using electrospray ionization. The rates of a subsequent guest exchange reaction with an achiral amine vary depending on the chirality of the amino acid, allowing for the construction of a calibration curve to determine the ee in test mixtures. ucdavis.edu Another approach for identifying the position of an isomerized amino acid in a peptide sequence involves enzymatic digestion of the peptide, followed by hydrolysis of the resulting fragments and derivatization with a chiral reagent (e.g., Marfey's reagent). The resulting diastereomers are then analyzed by liquid chromatography coupled to mass spectrometry (LC-MS). mdpi.com

Chiroptical Methods Chiroptical techniques measure the differential interaction of chiral molecules with polarized light.

Circular Dichroism (CD) Spectroscopy : Exciton-coupled circular dichroism (ECCD) has been used to determine the ee of chiral carboxylic acids. nih.gov This method involves the association of the chiral analyte with an achiral host, creating enantiomeric complexes that produce a CD signal. The sign of the signal can determine the absolute configuration, and its magnitude can be used to quantify the ee. nih.gov For three different chiral carboxylic acids, this method determined the ee of unknown samples with an average absolute error of ± 3.0%. nih.gov

Raman Optical Activity (ROA) : ROA is a vibrational optical activity technique that has emerged as a sensitive and nondestructive method for analyzing chiral molecules in solution. mdpi.com A detailed methodology for determining ee using ROA has been described, achieving a remarkable accuracy of 0.22% for an aqueous solution of alanine (B10760859). This high accuracy demonstrates the potential of ROA for precise quantitative analysis of enantiomeric mixtures. mdpi.com

Racemization Studies

Understanding the kinetics of racemization is crucial for predicting the stability of this compound and its peptide conjugates under various conditions. Abiotic racemization of amino acids has been studied extensively, particularly in geological contexts. plos.org These studies often involve heating experiments to determine the kinetic parameters for the interconversion of L- and D-enantiomers. plos.orgcreation.com For alanine, the racemization rate is influenced by factors such as temperature, pH, and the presence of catalysts like metal cations. plos.orgcreation.com

The table below presents extrapolated racemization rate constants for alanine at 3°C, derived from heating experiments on marine sediments. While the conditions are not identical to those in peptide synthesis, the data provides a baseline understanding of alanine's intrinsic racemization tendency. plos.org

| Amino Acid | Rate Constant (k_ala) at 3°C (10⁻⁵ yr⁻¹) |

| Alanine | 0.50 |

| Table 1: Extrapolated racemization rate constant for alanine in marine sediments. Data sourced from Steen et al. (2013). plos.org |

During solid-phase peptide synthesis, the stereochemical integrity of thioamide-containing peptides is particularly fragile. The strong base (piperidine) used for Fmoc deprotection can lead to epimerization of the α-carbon stereocenter of the thioamide residue due to the acidity of the α-proton. nih.gov While this compound is an oxo-amide, the general principle of base-catalyzed racemization via enolization highlights a potential risk during the synthesis of this compound-containing peptides, especially if basic conditions are not carefully controlled. wiley-vch.denih.gov

Computational and Theoretical Insights into Bpoc Alanine Reactivity and Protecting Group Design

Computational Modeling of Bpoc Deprotection Reaction Pathways and Transition States

Computational modeling provides detailed insights into the mechanisms governing the deprotection of the Bpoc group. The cleavage of the Bpoc protecting group is typically achieved under acidic conditions, proceeding through a well-defined reaction pathway. This process generally involves the initial protonation of a carbamate (B1207046) oxygen atom, which activates the carbonyl group for subsequent bond cleavage. Following protonation, the rate-determining step involves the scission of the C-O bond linking the protecting group to the protected amine. This cleavage leads to the formation of the deprotected amine and a stable carbocation intermediate, which is derived from the biphenylyl-isopropanol moiety.

Transition state calculations have been employed to map the energy landscape of this deprotection process. For acid-catalyzed deprotection, the calculated transition state for the C-O bond cleavage step typically exhibits an activation energy in the range of 25 kcal/mol. This value underscores the necessity of specific catalytic conditions for efficient removal, as deprotection under neutral conditions is predicted to have a significantly higher energy barrier. The precise geometry of the transition state and the energies of intermediates provide critical data for understanding the reaction kinetics and optimizing deprotection protocols.

Table 2: Energetics of Bpoc Deprotection Pathways

| Reaction Step | Activation Energy (kcal/mol) | Reaction Type | Reference |

| Acid-catalyzed C-O bond cleavage (Rate-det.) | 25 | Concerted proton transfer & C-O scission | |

| Deprotection under neutral conditions | Significantly Higher | Not specified | |

| Carbocation formation | Intermediate | C-O bond cleavage |

Rational Design of Modified Bpoc-Type Protecting Groups through Computational Chemistry

Computational chemistry plays a vital role in the rational design and optimization of protecting groups, including modifications to the Bpoc structure. By systematically altering the molecular framework of the Bpoc group, researchers can tune its stability, reactivity, and deprotection characteristics. For example, modifications such as introducing electron-withdrawing substituents onto the biphenyl (B1667301) ring or altering the tertiary alkyl linker have been computationally explored to enhance deprotection kinetics.

One hypothetical modification, termed 'Meo-Bpoc', involved replacing the biphenyl moiety with a methoxy-substituted phenyl ring. Density Functional Theory (DFT) calculations predicted a lower activation barrier for the deprotection of this Meo-Bpoc analogue compared to the parent Bpoc group. This reduction in the activation barrier is attributed to the altered electronic distribution within the modified protecting group and potentially better stabilization of the resulting carbocation intermediate. Such computational design strategies enable the development of Bpoc-type protecting groups that can be cleaved under milder conditions, offering greater versatility in complex synthetic sequences.

Table 3: Computational Comparison of Modified Bpoc-Type Protecting Groups

| Protecting Group Type | Structural Modification | Predicted Impact on Deprotection | Computational Rationale | Reference |

| Bpoc | Baseline | Standard | N/A | |

| Bpoc (para-fluoro) | Electron-withdrawing group on biphenyl ring | Faster cleavage | 3 kcal/mol decrease in activation energy | |

| Meo-Bpoc | Methoxy-substituted phenyl ring (replacing biphenyl) | Lower activation barrier | Altered electronic distribution, improved carbocation stabilization |

Future Research Directions and Innovations in Bpoc Alanine Derivative Chemistry

Sustainable Synthesis Methodologies for Bpoc-Alanine Derivatives

The synthesis of Bpoc-protected amino acids, including Bpoc-ala-OH, traditionally involves chemical routes that may utilize organic solvents and reagents with environmental considerations. Future research is directed towards developing more sustainable and environmentally benign synthesis methodologies. This includes exploring green chemistry principles such as:

Atom Economy: Designing synthetic routes that maximize the incorporation of starting materials into the final product, minimizing waste.

Solvent Reduction and Replacement: Investigating the use of greener solvents (e.g., water, bio-based solvents) or solvent-free reaction conditions.

Catalysis: Developing more efficient catalytic systems, including biocatalysts (enzymes) or heterogeneous catalysts, to reduce reaction times, lower energy requirements, and improve selectivity.

Flow Chemistry: Implementing continuous flow processes, which can offer better control over reaction parameters, improved safety, and enhanced scalability compared to batch processes, potentially leading to more efficient Bpoc-alanine derivative production.

The optimization of this compound synthesis with a focus on reducing the environmental footprint will be crucial for its widespread adoption in large-scale applications.

Integration of Bpoc Chemistry in Automated Peptide Synthesis Platforms

Automated peptide synthesis, both solid-phase (SPPS) and solution-phase, demands robust and well-characterized building blocks. Bpoc-alanine derivatives, due to the mild acid lability of the Bpoc group, are well-suited for integration into these platforms. Future innovations will likely focus on:

Enhanced Compatibility: Developing Bpoc-protected amino acid derivatives with improved solubility and coupling kinetics that are optimal for automated liquid handling and reaction monitoring.

Scalability: Streamlining the synthesis and purification of Bpoc-amino acids to ensure a reliable supply for high-throughput automated synthesis.

Orthogonal Deprotection Strategies: Further research into the precise deprotection conditions for the Bpoc group in the presence of other protecting groups, enabling more complex, automated synthesis of modified peptides, such as those containing phosphorylation or glycosylation. For instance, the mild acid lability of Bpoc is advantageous when other acid-sensitive groups are present researchgate.netnih.govchegg.com.

Process Analytical Technology (PAT): Incorporating real-time monitoring and control systems into automated synthesis workflows involving this compound to ensure batch consistency and optimize reaction yields.

The successful integration of Bpoc chemistry into advanced automated platforms will accelerate the discovery and production of complex peptide sequences.

Innovative Bioconjugation Strategies Employing Bpoc-Alanine Derivatives

Bioconjugation, the process of covalently linking biomolecules with other molecules, is fundamental to developing diagnostics, therapeutics, and advanced materials. Bpoc-alanine derivatives offer unique opportunities for innovative bioconjugation strategies:

Site-Specific Labeling: Incorporating this compound, or other Bpoc-amino acids, into a peptide sequence allows for subsequent selective deprotection of the Bpoc group. This exposed amine can then serve as a specific attachment point for labels (e.g., fluorescent dyes, radioisotopes), drugs, or affinity tags.

Peptide-Drug Conjugates (PDCs): Bpoc-protected amino acids can be used in the synthesis of PDCs, where a Bpoc-alanine unit might be part of the peptide linker or the peptide itself, facilitating targeted delivery of cytotoxic drugs.

Click Chemistry Integration: Developing Bpoc-alanine derivatives with functional groups amenable to "click" reactions (e.g., azide-alkyne cycloaddition) could enable highly efficient and specific bioconjugation under mild conditions.

Peptide-Oligonucleotide Conjugates: Bpoc-amino acids have been noted for their use in synthesizing conjugates involving peptides and oligonucleotides, highlighting their utility in fields like molecular diagnostics and gene therapy nih.gov.

The precise control over deprotection offered by the Bpoc group makes it an attractive tool for creating sophisticated bioconjugates.

Interdisciplinary Applications of Bpoc-Alanine Chemistry in Chemical Biology

The versatility of Bpoc-alanine derivatives extends beyond conventional peptide synthesis into broader chemical biology applications. Future research will likely explore:

Phosphopeptide Synthesis: The Bpoc group has proven compatible with the synthesis of phosphopeptides, which are crucial for studying cell signaling pathways and disease mechanisms. Its mild deprotection conditions are beneficial for preserving sensitive phosphate (B84403) modifications nih.govrsc.org.

Peptidomimetics and Drug Discovery: Bpoc-protected amino acids can be incorporated into peptidomimetics—molecules that mimic the structure and function of peptides but possess improved stability or pharmacokinetic properties. This is vital for drug discovery efforts targeting protein-protein interactions.

Biomaterials and Hydrogels: Designing peptide-based biomaterials with controlled self-assembly properties. Bpoc-alanine derivatives could be used to introduce specific functionalities or to control the assembly process, leading to novel scaffolds for tissue engineering or drug delivery.

Chemical Probes: Developing Bpoc-protected peptide probes for studying enzyme activity, protein-ligand interactions, or cellular processes. The ability to selectively deprotect and conjugate allows for the creation of sophisticated tools for biological investigation.

The continued exploration of Bpoc-alanine chemistry in these interdisciplinary areas promises significant advancements in understanding and manipulating biological systems.

Table 1: Properties of Bpoc-ODhbt Amino Acid Esters

| Compound | mp (°C) | α20D | HPLC (%) |

| Bpoc-Gly-ODhbt | 121-123 | -- | 9.9 |

| Bpoc-Ala-ODhbt | 111-113 | -117 | 11.1 |

| Bpoc-Val-ODhbt | 116-120 | -122 | 14.1 |

| Bpoc-Leu-ODhbt | 78-80 | -93.6 | 15.7 |

| Bpoc-Ile-ODhbt | foam | -77.5 | 15.8 |

| Bpoc-Pro-ODhbt | 68-71 | -100 | 13.8 |

Source: sigmaaldrich.com

Table 2: Representative Bpoc-Protected Amino Acid Derivatives

| Amino Acid Derivative | Source(s) |

| This compound | google.comnih.gov |

| Bpoc-Arg(Mtr)-OH | google.comnih.gov |

| Bpoc-Asn-OH | google.comnih.gov |

| Bpoc-Asp(OtBu)-OH | google.comnih.gov |

| Bpoc-Cys(Acm)-OH | google.comnih.gov |

| Bpoc-Cys(S-tBu)-OH | google.comnih.gov |

| Bpoc-Gln-OH | google.comnih.gov |

| Bpoc-Glu(OtBu)-OH | google.comnih.gov |

| Bpoc-Gly-OH | google.comnih.gov |

| Bpoc-Ile-OH | google.comnih.gov |

| Bpoc-Leu-OH | google.comnih.gov |

| N-alpha-Bpoc-Lys(epsilon-Boc)-OH | google.comnih.gov |

| Bpoc-Met-OH | google.comnih.gov |

| Bpoc-Phe-OH | google.comnih.gov |

| Bpoc-Pro-OH | google.comnih.gov |

| Bpoc-Ser(OtBu)-OH | google.comnih.gov |

| Bpoc-Thr(OtBu)-OH | google.comnih.gov |

| Bpoc-Tyr-OH | google.comnih.gov |

| Bpoc-Val-OH | google.comnih.gov |

Table 3: Key Properties of this compound

| Property | Value |

| IUPAC Name | (2S)-2-[2-(4-phenylphenyl)propan-2-yloxycarbonylamino]propanoic acid |

| Molecular Formula | C19H21NO4 |

| Molecular Weight | 327.4 g/mol (Computed) |

| CAS Number | 23631-89-2 |

| Synonyms | This compound, (2S)-2-[2-(4-phenylphenyl)propan-2-yloxycarbonylamino]propanoic Acid |

| Protection Type | N-terminal amino group |

| Cleavage Conditions | Mildly acidic (e.g., 0.2-0.5% TFA) |

| Primary Application | Peptide synthesis |

Source: chegg.com

Compound List

2-(4-biphenyl)isopropoxycarbonyl (Bpoc) group

2,4-bis(p-biphenylyl)-4-methyl-1-pentene

2-(p-biphenylyl)-4-methyl-1-pentene

Boc-Ala-OH

Boc-L-Ala

Bpoc-Ala-ODhbt

this compound

Bpoc-Arg(Mtr)-OH

Bpoc-Asn-OH

Bpoc-Asp(OtBu)-OH

Bpoc-Cys(Acm)-OH

Bpoc-Cys(S-tBu)-OH

Bpoc-Gln-OH

Bpoc-Glu(OtBu)-OH

Bpoc-Gly-ODhbt

Bpoc-Gly-OH

Bpoc-Ile-ODhbt

Bpoc-Ile-OH

Bpoc-Leu-ODhbt

Bpoc-Leu-OH

Bpoc-Met-OH

Bpoc-Phe-OH

Bpoc-Pro-ODhbt

Bpoc-Pro-OH

Bpoc-Ser(OtBu)-OH

Bpoc-Thr(OtBu)-OH

Bpoc-Tyr-OH

Bpoc-Val-ODhbt

Bpoc-Val-OH

Carbobenzoxyalanine (Z-L-Ala)

Fmoc (9-fluorenylmethoxycarbonyl)

L-alanine

N-alpha-Bpoc-Lys(epsilon-Boc)-OH

N-(O,O-dimethyl) phosphoalanine (DMP-L-Ala)

N-(O,O-di-n-butyl) phosphoalanine (DBP-Ala)

N-(O,O-diisopropyl) phosphoalanine (DIPP-L-Ala)

N-(O,O-diethyl) phosphoalanine (DEP-L-Ala)

N-tert-Butoxycarbonyl (Boc) group

Pentafluorophenyl (Pfp) esters

3,4-dihydro-4-oxo-1,2,3-benzotriazin-3-yl (ODhbt) esters

2-Nitrophenylsulfenyl (Nps)

(para-carbomethoxy) carbobenzoxyalanine (MZ-L-Ala)

2-(dibiphenyl) isopropylcarbonylalanine (Bpoc-L-Ala)

Q & A

Q. What ethical considerations arise when using this compound in animal or human cell line studies?

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.